2-Methoxyisobutylisonitrile
Overview
Description
2-Methoxyisobutylisonitrile (MIBI) is a compound that has garnered attention due to its utility in medical imaging, particularly as a perfusion agent in myocardial imaging. It forms a cationic complex with technetium-99m, which is used to detect coronary artery disease through perfusion imaging .
Synthesis Analysis
The synthesis of MIBI has been improved to be more efficient. A two-step process has been described that results in an overall yield of 53%. This process is significant as it provides an effective way to produce MIBI for its subsequent use in forming complexes with copper and technetium-99m for medical imaging purposes .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of MIBI, they do mention the synthesis and application of related nicotinonitrile derivatives, which exhibit interesting photophysical properties and have been studied using spectroscopic methods, crystal structure analysis, and DFT calculations . These studies are important as they can provide insights into the behavior of similar compounds like MIBI.
Chemical Reactions Analysis
The reactivity of MIBI and its analogs has been explored, particularly in the context of labelling with technetium-99m. The synthesis of 2-alkoxyisobutylisonitrile, a related compound, involves haloalkoxylation of isobutylene, followed by conversion to the corresponding amine and then to the isonitrile. The labelling with technetium-99m is achieved through a ligand exchange reaction, with an efficiency of over 95%, which is crucial for the reliability of medical imaging techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of MIBI are closely related to its function as a complexing agent for technetium-99m in myocardial perfusion imaging. Its ability to form a stable cationic complex is essential for its role in detecting coronary artery disease. The gated technetium-99m MIBI perfusion imaging technique has shown to improve the detection of defects in specific coronary artery regions, which underscores the importance of the physical and chemical properties of MIBI in clinical applications .
Relevant Case Studies
One case study involves the comparison of ungated and end-diastolic gated technetium-99m MIBI perfusion imaging. The study found that using the end-diastolic frame significantly enhanced the diagnostic capacity of MIBI perfusion imaging, particularly in detecting defects in the left anterior descending artery territory and the right coronary artery region .
Scientific Research Applications
Synthesis and Complexing Agent for Imaging
2-Methoxyisobutylisonitrile (MIBI) has been synthesized with an efficient procedure, primarily for use as a complexing agent with technetium-99m (99mTc). This complex, 99mTc hexakis (MIBI), is notably useful as a myocardial perfusion agent, indicating MIBI's significant role in nuclear medicine and cardiac imaging (Ferro-Flores et al., 1994).
Tumor Imaging and Diagnostic Applications
MIBI complexes, particularly those with technetium, are applied in tumor imaging. For instance, Tc-MIBI scintigraphy has been employed to detect osteosarcoma and its metastatic lymph nodes (Caner et al., 1991), and for parathyroid adenomas (Hustad et al., 2007). Additionally, it's used in the evaluation of multiple myeloma (Alper et al., 2003) and in the assessment of brain neoplasms (Angileri et al., 2011).
Cellular Uptake and Mechanism
The mechanism of MIBI's cellular uptake involves membrane potentials. This feature makes it valuable for in vivo monitoring of membrane potential. Studies show that mitochondrial and plasma membrane potentials significantly influence the cellular uptake and retention of Tc-MIBI, linking it to cell metabolism and viability (Chiu et al., 1990).
Distinguishing Benign from Malignant Lesions
MIBI's uptake differs significantly in benign and malignant lesions, as demonstrated in bone pathologies. This difference in uptake can be an indicator of the nature of the lesion, aiding in the differentiation between benign and malignant conditions (Caner et al., 1992).
Correlation with Tumor Properties
MIBI uptake has been correlated with tumor properties such as overexpression of certain proteins. For instance, Bcl-2 overexpression in breast cancer cells has been linked to reduced 99mTc-MIBI uptake, suggesting MIBI's potential in indicating tumor characteristics (Aloj et al., 2004).
Enhancing Imaging Techniques
MIBI enhances imaging techniques, such as in the pre-operative localization of parathyroid adenomas. Adding oblique pinhole images to standard imaging significantly increases sensitivity and accuracy (Shon et al., 2001).
Differentiating Infections from Malignancy
MIBI imaging has been utilized to differentiate pulmonary infections from malignancies in AIDS patients with Kaposi’s sarcoma, indicating its broader application in oncological diagnostics (Peer, 2006).
Safety And Hazards
2-Methoxyisobutylisonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and toxic in contact with skin . It may cause damage to organs and is fatal if swallowed or inhaled . It is recommended to use this compound only in a well-ventilated area, wear protective clothing, and avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
Technetium 99m sestamibi, which uses 2-Methoxyisobutylisonitrile as a key starting material, is widely used in medical imaging for the assessment of myocardial perfusion, breast cancer detection, and localization of hyperfunctioning parathyroid tissues . It is expected that the use of this compound will continue to play a significant role in nuclear medicine .
properties
IUPAC Name |
1-isocyano-2-methoxy-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2,8-4)5-7-3/h5H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJFNFYPZOHRHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[N+]#[C-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148933 | |
Record name | 2-Methoxyisobutyl isonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyisobutylisonitrile | |
CAS RN |
109434-22-2 | |
Record name | 2-Methoxyisobutylisonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109434222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyisobutyl isonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHOXYISOBUTYL ISONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3X4G63S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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